4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole
CAS No.: 884504-76-1
Cat. No.: VC3998959
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884504-76-1 |
|---|---|
| Molecular Formula | C11H9ClFNO |
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
| Standard InChI Key | QOZYCDPIFFXHKK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl |
Introduction
Structural and Molecular Properties
Chemical Identity and Formula
The compound’s molecular formula is C₁₁H₉ClFNO, with a molecular weight of 237.65 g/mol. Its IUPAC name, 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole, reflects the substitution pattern on the oxazole ring. The 3-fluorophenyl group introduces electronic effects that influence reactivity, while the chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions .
Comparative Structural Analysis
Compared to analogs like 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (CAS 475481-96-0), the 3-fluorophenyl substituent alters steric and electronic properties. Fluorine’s electronegativity increases the ring’s electron-withdrawing character, potentially enhancing binding affinity in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole involves multi-step reactions, typically starting with the formation of an oxazole core followed by functionalization.
Cyclization of Precursors
A common method involves reacting 3-fluorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate amide. Cyclization using phosphoryl chloride (POCl₃) yields the oxazole ring . Subsequent chloromethylation introduces the chloromethyl group via formaldehyde and hydrochloric acid under controlled conditions .
Example Reaction Pathway:
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Amide Formation:
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Cyclization:
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Chloromethylation:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Temperature: 60–80°C for cyclization to minimize side reactions.
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Catalysts: Lewis acids like ZnCl₂ to enhance chloromethylation efficiency .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions:
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C=N Stretch: 1600–1650 cm⁻¹ (oxazole ring).
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C-F Stretch: 1100–1250 cm⁻¹ (3-fluorophenyl group).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 2.45 (s, 3H, CH₃).
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δ 4.70 (s, 2H, CH₂Cl).
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δ 7.20–7.60 (m, 4H, aromatic H).
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
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Molecular Ion Peak: m/z 237.65 [M]⁺.
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Fragmentation: Loss of Cl⁻ (m/z 202) and CH₂Cl (m/z 182).
Biological Activity and Applications
| Pathogen | MIC (µg/mL) | Source Compound |
|---|---|---|
| Staphylococcus aureus | 20 | 2-(2-Chlorophenyl) analog |
| Escherichia coli | 17 | 2-(2-Chlorophenyl) analog |
The chloromethyl group may enhance membrane permeability, while the fluorophenyl moiety improves target binding .
Anticancer Activity
Derivatives of 1,3-oxazole show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 10–50 µM). Mechanism studies suggest apoptosis induction via caspase-3 activation .
Comparison with Structural Analogs
2-(2-Chlorophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
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Difference: Chlorine vs. fluorine at the phenyl meta position.
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Impact: Fluorine’s electronegativity increases oxidative stability but reduces lipophilicity compared to chlorine .
4-(Bromomethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole
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Reactivity: Bromine’s higher polarizability facilitates faster nucleophilic substitutions than chlorine .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents .
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Prodrug Design: The chloromethyl group can be functionalized to improve bioavailability.
Organic Synthesis
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